An In-depth Technical Guide to 3-(Trifluoromethyl)phenyltrimethylammonium Bromide
An In-depth Technical Guide to 3-(Trifluoromethyl)phenyltrimethylammonium Bromide
For Researchers, Scientists, and Drug Development Professionals
CAS Number: 262608-95-7
This technical guide provides a comprehensive overview of 3-(Trifluoromethyl)phenyltrimethylammonium Bromide, a quaternary ammonium salt with significant applications in organic synthesis and pharmaceutical development. This document details its chemical and physical properties, provides a potential synthetic route, and explores its primary application as a phase transfer catalyst.
Core Compound Properties
3-(Trifluoromethyl)phenyltrimethylammonium Bromide is a white to almost white crystalline powder.[1] Key quantitative data for this compound are summarized in the table below for easy reference and comparison.
| Property | Value | Reference |
| CAS Number | 262608-95-7 | [2][3][4][5] |
| Molecular Formula | C₁₀H₁₃BrF₃N | [3][4][5] |
| Molecular Weight | 284.12 g/mol | [3][4][5] |
| Purity | Typically ≥98% | [1] |
| Appearance | White to almost white powder or crystals | [1][4] |
| Solubility | Almost transparent in hot water | [1] |
| Storage Conditions | Room temperature, under an inert atmosphere. Recommended to be stored in a cool, dark place (<15°C). The compound is hygroscopic. | [4] |
Synthesis and Manufacturing
A potential logical workflow for its synthesis is outlined below:
Caption: Logical workflow for the synthesis of the target compound.
Hypothetical Experimental Protocol:
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Formation of N,N-dimethyl-3-(trifluoromethyl)aniline: 3-(Trifluoromethyl)aniline would be reacted with a suitable methylating agent, such as dimethyl sulfate or methyl iodide, in the presence of a base to yield N,N-dimethyl-3-(trifluoromethyl)aniline. The reaction would likely be carried out in an appropriate organic solvent under controlled temperature conditions.
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Quaternization: The resulting N,N-dimethyl-3-(trifluoromethyl)aniline would then be reacted with an excess of methyl bromide in a polar aprotic solvent, such as acetonitrile or acetone. The reaction mixture would be heated to facilitate the quaternization, leading to the precipitation of 3-(Trifluoromethyl)phenyltrimethylammonium Bromide.
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Purification: The crude product would be collected by filtration, washed with a non-polar solvent to remove unreacted starting materials, and then purified by recrystallization from a suitable solvent system, such as ethanol/ether, to yield the final product of high purity.
Applications in Research and Drug Development
The primary application of 3-(Trifluoromethyl)phenyltrimethylammonium Bromide is as a phase transfer catalyst (PTC) .[1][2] Phase transfer catalysis is a powerful technique in synthetic organic chemistry that facilitates the reaction between reactants located in different immiscible phases (e.g., an aqueous phase and an organic phase).
The trifluoromethyl (-CF₃) group is a key functional group in medicinal chemistry. Its incorporation into drug candidates can significantly enhance metabolic stability, binding affinity, and bioavailability due to its high lipophilicity and strong electron-withdrawing nature.
Role as a Phase Transfer Catalyst
In a typical phase transfer catalyzed reaction, an inorganic nucleophile, soluble in the aqueous phase, is made available in the organic phase to react with an organic substrate. 3-(Trifluoromethyl)phenyltrimethylammonium Bromide facilitates this by forming an ion pair with the aqueous-phase anion. The lipophilic nature of the cation allows this ion pair to be soluble in the organic phase, thereby enabling the reaction to proceed.
Caption: General mechanism of phase transfer catalysis.
Application in Nucleophilic Substitution Reactions
This compound is particularly effective in enhancing the efficiency of nucleophilic substitution reactions, which are fundamental in the synthesis of many pharmaceuticals and fine chemicals.[1] By facilitating the transfer of nucleophiles into the organic phase, it can lead to higher reaction rates, improved yields, and milder reaction conditions compared to traditional homogeneous reactions.
Hypothetical Experimental Protocol for a Phase Transfer Catalyzed Reaction:
This protocol describes a generic nucleophilic substitution of an alkyl halide using sodium cyanide, catalyzed by 3-(Trifluoromethyl)phenyltrimethylammonium Bromide.
Materials:
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Alkyl halide (e.g., 1-bromooctane)
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Sodium cyanide (NaCN)
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3-(Trifluoromethyl)phenyltrimethylammonium Bromide (Catalyst)
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Toluene
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Deionized water
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Saturated sodium bicarbonate solution
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Anhydrous magnesium sulfate
Procedure:
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In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the alkyl halide (1 equivalent) in toluene.
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In a separate beaker, prepare an aqueous solution of sodium cyanide (1.2 equivalents).
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Add the aqueous sodium cyanide solution to the flask containing the alkyl halide.
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Add 3-(Trifluoromethyl)phenyltrimethylammonium Bromide (0.05 equivalents) to the two-phase mixture.
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Heat the reaction mixture to 80-90 °C with vigorous stirring.
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Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
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Upon completion, cool the reaction mixture to room temperature.
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Separate the organic layer and wash it with deionized water and then with a saturated sodium bicarbonate solution.
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Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
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Purify the crude product by distillation or column chromatography to yield the desired nitrile.
Signaling Pathways and Biological Activity
Currently, there is no publicly available information to suggest that 3-(Trifluoromethyl)phenyltrimethylammonium Bromide itself has direct biological activity or is directly involved in specific signaling pathways. Its primary role in a biological context is as a tool in the synthesis of biologically active molecules. The trifluoromethylphenyl moiety is a common feature in many pharmaceuticals, and this compound serves as a valuable reagent for introducing this structural motif.
Conclusion
3-(Trifluoromethyl)phenyltrimethylammonium Bromide is a valuable and versatile quaternary ammonium salt with the CAS number 262608-95-7. Its primary utility lies in its function as a phase transfer catalyst, enabling and accelerating reactions between immiscible phases. This property is of particular importance in the synthesis of pharmaceuticals and other fine chemicals where the incorporation of the trifluoromethylphenyl group is desired to enhance the physicochemical and biological properties of the target molecules. This guide has provided a summary of its key properties, a plausible synthetic approach, and a detailed look into its application as a phase transfer catalyst, offering a valuable resource for researchers and professionals in the field of chemical synthesis and drug development.
References
- 1. 3-(Trifluoromethyl)phenyltrimethylammonium Bromide [myskinrecipes.com]
- 2. chemimpex.com [chemimpex.com]
- 3. calpaclab.com [calpaclab.com]
- 4. 3-(Trifluoromethyl)phenyltrimethylammonium Bromide | 262608-95-7 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 5. 262608-95-7|3-(Trifluoromethyl)phenyltrimethylammonium Bromide|BLD Pharm [bldpharm.com]
